2-Chloro-7-methoxy-N-phenylquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family, characterized by a chlorine atom at the second position and a methoxy group at the seventh position of the quinazoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
The synthesis of 2-Chloro-7-methoxy-N-phenylquinazolin-4-amine typically involves multi-step reactions starting from simpler precursors. A common approach includes:
Technical details regarding specific reaction conditions, catalysts, and yields are critical for optimizing these synthetic pathways .
The molecular structure of 2-Chloro-7-methoxy-N-phenylquinazolin-4-amine features a quinazoline core with distinct substituents:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | 2-chloro-7-methoxyquinazolin-4-amine |
| SMILES | COC1=CC2=C(C=C1)C(=NC(=N2)Cl)N |
The compound exhibits a boiling point of approximately at 760 mmHg .
The chemical reactivity of 2-Chloro-7-methoxy-N-phenylquinazolin-4-amine includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are essential for achieving desired product yields and purity .
The mechanism of action for compounds like 2-Chloro-7-methoxy-N-phenylquinazolin-4-amine often involves interaction with specific biological targets such as enzymes or receptors. For example:
Data from pharmacological studies indicate that quinazoline derivatives can exhibit selectivity towards specific receptor subtypes, enhancing their therapeutic potential .
The physical properties of 2-Chloro-7-methoxy-N-phenylquinazolin-4-amine include:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | |
| Density | Not specified |
| Solubility | Not specified |
Safety information indicates that this compound should be handled with caution due to potential irritant properties .
2-Chloro-7-methoxy-N-phenylquinazolin-4-amine has potential applications in various fields:
Quinazolines are increasingly recognized for their therapeutic potential across multiple areas, making compounds like 2-Chloro-7-methoxy-N-phenylquinazolin-4-amine valuable candidates for further study and development .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2